![molecular formula C22H30N4O3 B603262 3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone CAS No. 1676054-26-4](/img/structure/B603262.png)
3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone core, followed by the introduction of the morpholine and phenylpiperazine substituents. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyridinone core or the substituents.
Substitution: The phenylpiperazine and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups to the phenylpiperazine or morpholine moieties.
Scientific Research Applications
3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone: shares structural similarities with other pyridinone derivatives and compounds containing morpholine and phenylpiperazine groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1676054-26-4 |
|---|---|
Molecular Formula |
C22H30N4O3 |
Molecular Weight |
398.5g/mol |
IUPAC Name |
3-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-6-[(4-phenylpiperazin-1-yl)methyl]pyridin-4-one |
InChI |
InChI=1S/C22H30N4O3/c1-23-19(15-21(27)22(28)20(23)17-25-11-13-29-14-12-25)16-24-7-9-26(10-8-24)18-5-3-2-4-6-18/h2-6,15,28H,7-14,16-17H2,1H3 |
InChI Key |
WONLBADSHITMFR-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=O)C(=C1CN2CCOCC2)O)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


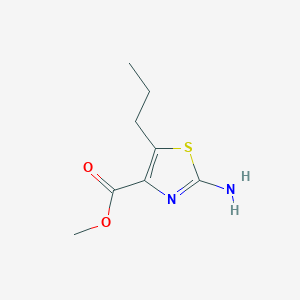
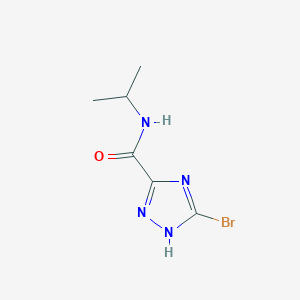
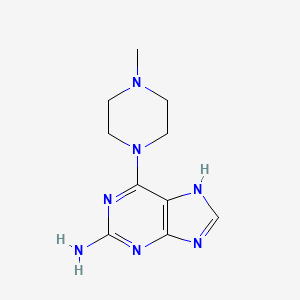
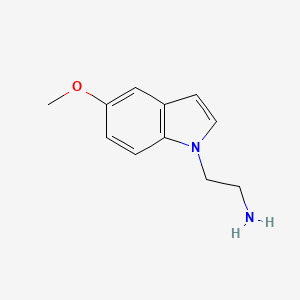
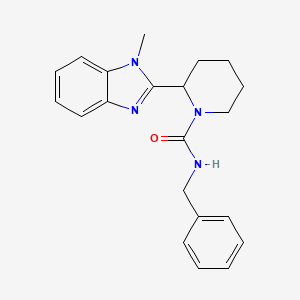
![4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603189.png)
![5-amino-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603190.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B603192.png)
![3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one](/img/structure/B603193.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603195.png)
![5-amino-1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603197.png)
![5-amino-1-[1-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603198.png)
![cyclopropyl{4-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]piperidin-1-yl}methanone](/img/structure/B603200.png)
![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B603202.png)
